BARIUM FERROCYANIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of barium ferrocyanide-related compounds often involves intricate processes. For instance, the ammonium, barium hexacyanoferrate(II) trihydrate is synthesized for the first time and characterized by various analytical techniques such as thermogravimetric and differential thermal analysis (TG–DTA), infrared (IR) and Raman spectroscopy, and X-ray diffraction methods, indicating a complex and carefully controlled synthesis process (Córdoba et al., 2015).

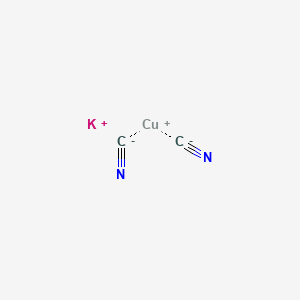

Molecular Structure Analysis

The molecular structure of barium ferrocyanide derivatives is characterized by detailed X-ray diffraction studies. The aforementioned compound, for instance, crystallizes in the trigonal R-3c space group, with the ferrocyanide anion forming an almost perfect octahedral shape, indicating a high degree of symmetry and structural specificity (Córdoba et al., 2015).

Chemical Reactions and Properties

Barium ferrocyanide and its derivatives exhibit unique chemical reactions and properties. The thermal decomposition process of these compounds, for example, has been studied using TG–DTA, revealing a specific mechanism of decomposition and highlighting the stability and reactivity of these compounds under various conditions (Córdoba et al., 2015).

Physical Properties Analysis

The physical properties of barium ferrocyanide derivatives are often investigated using techniques like magnetic measurements and X-ray analysis. These studies reveal the formation of specific phases, such as hexaferrite, and provide insights into the material's magnetic behavior, indicating potential applications in magnetic materials and devices (Roos, 1980).

Chemical Properties Analysis

Chemical properties, including electrochemical behavior, are key aspects of barium ferrocyanide derivatives. Studies involving cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry (CA) of fabricated thin films express impressive electrical characteristics, suggesting potential applications in photovoltaic and electrochemical devices (Siraj et al., 2020).

Wissenschaftliche Forschungsanwendungen

Piezoelectric Nanogenerators

Research on nanostructured piezoelectric energy harvesters, including barium titanate, has shown significant potential for higher power outputs due to their high piezoelectric coefficients. The advancement in the application of nanostructured materials for energy harvesting highlights the importance of understanding nanoscale effects on piezoelectricity and ferroelectricity, providing insights into the potential utility of Barium Ferrocyanide in similar applications (Briscoe & Dunn, 2015).

Ferroelectric Properties of Barium Titanate

Studies on the domain structure of barium titanate under mechanical stresses have revealed insights into the ferroelectric properties of barium compounds. Understanding the effect of mechanical stress on ferroelectric crystals, including domain switching and crack growth along domain walls, can inform the design and application of Barium Ferrocyanide in devices relying on ferroelectric or piezoelectric properties (Borodina & Kramarov, 2020).

Losses in Ferroelectric Materials

Investigations into the energy losses in ferroelectric materials, including barium titanate, provide a comprehensive understanding of the intrinsic and extrinsic mechanisms contributing to energy dissipation. This research is essential for designing electromechanical devices with improved performance and reduced losses, potentially relevant to the applications of Barium Ferrocyanide in similar contexts (Liu, Zhang, Jiang, & Cao, 2015).

Environmental Remediation

Studies on the treatment of metal cyanide bearing wastewater through simultaneous adsorption and biodegradation indicate the relevance of ferrocyanide materials in environmental remediation. This research suggests the potential of Barium Ferrocyanide in water treatment and pollution control, leveraging its chemical properties for the adsorption and degradation of contaminants (Dash, Balomajumder, & Kumar, 2008).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

13821-06-2 |

|---|---|

Produktname |

BARIUM FERROCYANIDE |

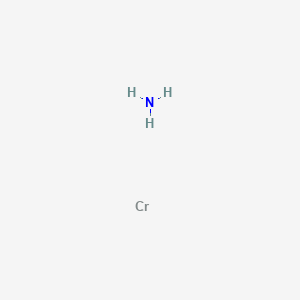

Molekularformel |

C6Ba2FeN6 |

Molekulargewicht |

486.6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.